molecular formula C30H32N4O2S B2892282 2-(3-benzyl-4-oxo-6-piperidin-1-ylquinazolin-2-yl)sulfanyl-N-(4-ethylphenyl)acetamide CAS No. 689228-57-7

2-(3-benzyl-4-oxo-6-piperidin-1-ylquinazolin-2-yl)sulfanyl-N-(4-ethylphenyl)acetamide

Cat. No. B2892282
M. Wt: 512.67
InChI Key: HSEKETAJAVFWMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-benzyl-4-oxo-6-piperidin-1-ylquinazolin-2-yl)sulfanyl-N-(4-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C30H32N4O2S and its molecular weight is 512.67. The purity is usually 95%.
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Scientific Research Applications

Pharmacokinetics and Metabolism

One study detailed the disposition and metabolism of SB-649868, an orexin 1 and 2 receptor antagonist, in humans, highlighting the comprehensive metabolic pathways involved and the principal routes of metabolism, including oxidation and subsequent rearrangement of the benzofuran ring, leading to the formation of principal circulating components in plasma extracts. Such studies shed light on the metabolic fate of complex molecules, which is crucial for understanding the safety and efficacy of pharmaceutical compounds (Renzulli et al., 2011).

Novel Models of Oxidative Stress

Research into paracetamol (acetaminophen) and its metabolites has proposed novel models of oxidative stress in humans. This is exemplified by the detection of di-paracetamol and 3-nitro-paracetamol in biological samples, which are formed through enzymatic and non-enzymatic routes. Such models are essential for understanding the oxidative damage mechanisms and the role of oxidative stress in diseases, providing insights into the broader implications of chemical metabolism in human health (Trettin et al., 2014).

Drug Metabolism and Disposition

The elucidation of the metabolic pathways and resulting multiple metabolites of almorexant, a dual orexin receptor antagonist, in humans, represents another area of significant research interest. The study of almorexant's metabolism reveals the intricate processes involved in drug metabolism and the importance of understanding these pathways for the development of safe and effective therapeutic agents (Dingemanse et al., 2013).

properties

IUPAC Name

2-(3-benzyl-4-oxo-6-piperidin-1-ylquinazolin-2-yl)sulfanyl-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N4O2S/c1-2-22-11-13-24(14-12-22)31-28(35)21-37-30-32-27-16-15-25(33-17-7-4-8-18-33)19-26(27)29(36)34(30)20-23-9-5-3-6-10-23/h3,5-6,9-16,19H,2,4,7-8,17-18,20-21H2,1H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSEKETAJAVFWMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C=C(C=C3)N4CCCCC4)C(=O)N2CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-benzyl-4-oxo-6-piperidin-1-ylquinazolin-2-yl)sulfanyl-N-(4-ethylphenyl)acetamide

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